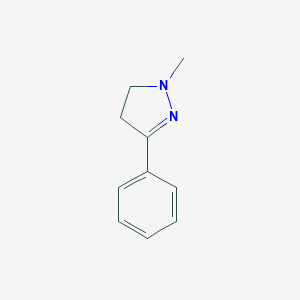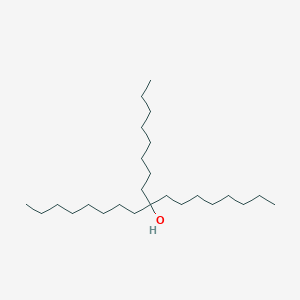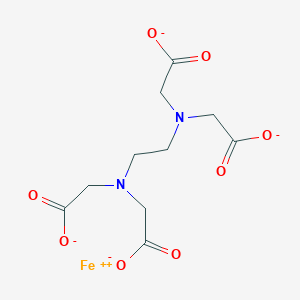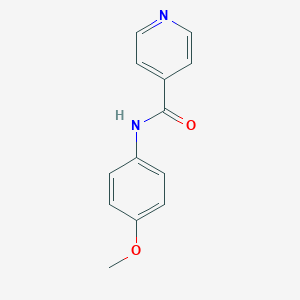
N-(4-methoxyphenyl)isonicotinamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)isonicotinamide, also known as 4-MeONI, is a chemical compound that belongs to the class of isonicotinamides. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)isonicotinamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been proposed that it may interact with certain receptors in the body to produce its effects.
Effets Biochimiques Et Physiologiques
N-(4-methoxyphenyl)isonicotinamide has been found to produce a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have antiviral activity against certain viruses such as HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methoxyphenyl)isonicotinamide in lab experiments is its versatility. It can be easily synthesized and has a range of potential applications in various fields of research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)isonicotinamide. One potential area of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various fields of research.
Conclusion:
In conclusion, N-(4-methoxyphenyl)isonicotinamide is a chemical compound that has a range of potential applications in the field of medicinal chemistry. Its unique properties make it an attractive target for research. Further studies are needed to fully understand its mechanism of action and optimize its use in various fields of research.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)isonicotinamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
14621-02-4 |
|---|---|
Nom du produit |
N-(4-methoxyphenyl)isonicotinamide |
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10/h2-9H,1H3,(H,15,16) |
Clé InChI |
LVERVLNIJMUPKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
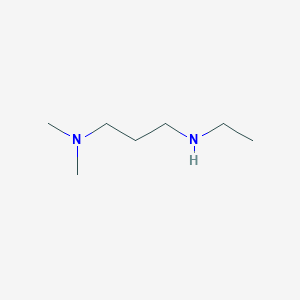
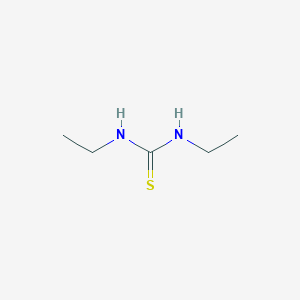
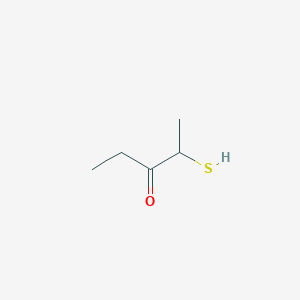
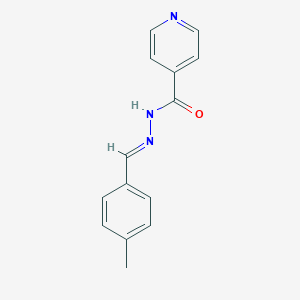
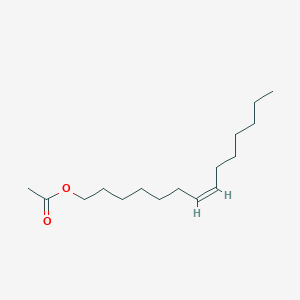
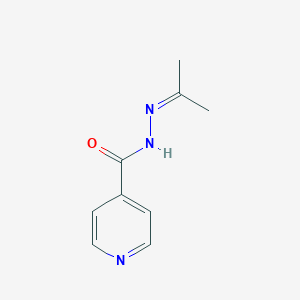
![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
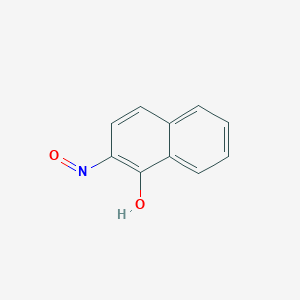
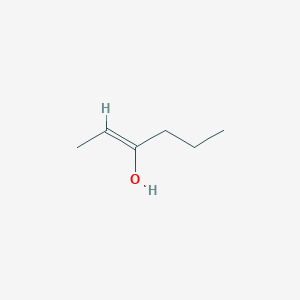
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
